molecular formula C21H21N3O B14733302 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one CAS No. 5272-54-8

1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one

Cat. No.: B14733302
CAS No.: 5272-54-8
M. Wt: 331.4 g/mol
InChI Key: LIHHMCZSEMOCLV-MNDPQUGUSA-N
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Description

1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound is characterized by a pyrazoline ring substituted with phenyl groups and a piperidinomethylene moiety, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one typically involves the reaction of chalcones with hydrazine derivatives. One common method is the cyclization of 1,3-diphenyl-2-propen-1-one with piperidine and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards for efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolines, pyrazoles, and various functionalized derivatives that can be further explored for their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-4-azafluorene
  • 1,3-Diphenyl-2-azafluorene
  • 3-alkyl-2,4,6-triphenylpyridines

Uniqueness

1,3-Diphenyl-4-(piperidinomethylene)-2-pyrazolin-5-one stands out due to its unique combination of a pyrazoline ring with a piperidinomethylene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

5272-54-8

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(4Z)-2,5-diphenyl-4-(piperidin-1-ylmethylidene)pyrazol-3-one

InChI

InChI=1S/C21H21N3O/c25-21-19(16-23-14-8-3-9-15-23)20(17-10-4-1-5-11-17)22-24(21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2/b19-16-

InChI Key

LIHHMCZSEMOCLV-MNDPQUGUSA-N

Isomeric SMILES

C1CCN(CC1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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